

# Deltamethrin: A Comprehensive Toxicological Profile and Safety Assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, (1R-(1alpha(S\*),3alpha))-*

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## Introduction

Deltamethrin, a synthetic pyrethroid insecticide, is widely utilized in agriculture, public health, and veterinary medicine for its potent insecticidal activity. As a Type II pyrethroid, its mechanism of action primarily involves the disruption of sodium channels in the nervous system of insects, leading to paralysis and death. However, its widespread use necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety. This technical guide provides an in-depth analysis of the toxicology of deltamethrin, summarizing key quantitative data, detailing experimental methodologies for pivotal studies, and illustrating relevant signaling pathways.

## Physicochemical Properties

Property	Value
Chemical Name	(S)- $\alpha$ -cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate
CAS Number	52918-63-5
Molecular Formula	C <sub>22</sub> H <sub>19</sub> Br <sub>2</sub> NO <sub>3</sub>
Molecular Weight	505.2 g/mol
Appearance	White to light beige crystalline powder
Solubility	Insoluble in water; soluble in organic solvents such as acetone, ethanol, and toluene

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Deltamethrin is readily absorbed orally, with the vehicle of administration influencing the rate of absorption.[1] Being lipophilic, it tends to distribute to and be retained in fatty tissues. Metabolism in mammals is rapid and primarily occurs via ester cleavage and oxidation, mediated by cytochrome P450 enzymes in the liver. The major metabolites are 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (Br2CA) and 3-phenoxybenzoic acid (3-PBA), which are subsequently conjugated and excreted, mainly in the urine, within 2 to 4 days.[2]

## Toxicology Profile

### Acute Toxicity

Deltamethrin exhibits moderate to high acute toxicity via the oral route, with the lethal dose (LD50) being significantly influenced by the vehicle used for administration.

Table 1: Acute Toxicity of Deltamethrin

Species	Route	Vehicle	LD50	Reference
Rat (male)	Oral	Oily vehicle	~50 mg/kg bw	<a href="#">[3]</a>
Rat (female)	Oral	Oily vehicle	~30 mg/kg bw	<a href="#">[3]</a>
Rat	Oral	Aqueous suspension	>5000 mg/kg bw	<a href="#">[2]</a>
Rabbit	Dermal	-	>2000 mg/kg bw	<a href="#">[1]</a>

Signs of Acute Intoxication: Signs of acute toxicity in animals are characteristic of Type II pyrethroids and include salivation, pawing, burrowing behavior, choreoathetosis (writhing movements), tremors, and clonic seizures.[\[1\]](#)

## Subchronic and Chronic Toxicity

Repeated exposure to deltamethrin has been evaluated in several studies. The No-Observed-Adverse-Effect-Level (NOAEL) and Acceptable Daily Intake (ADI) have been established based on these long-term studies.

Table 2: Subchronic and Chronic Toxicity of Deltamethrin

Species	Duration	Route	NOAEL	Key Effects at LOAEL	Reference
Rat	90 days	Oral (diet)	1 mg/kg/day	Decreased body weight gain	<a href="#">[1]</a>
Dog	24 months	Oral (capsule)	1.1 mg/kg/day	Chewing/scratching, tremors, abnormal gait at 10 mg/kg/day	<a href="#">[1]</a>
Mouse	24 months	Oral (diet)	100 mg/kg/day	No treatment-related effects observed	<a href="#">[1]</a>

Acceptable Daily Intake (ADI): The ADI for deltamethrin has been set at 0.01 mg/kg body weight per day.[\[1\]](#)

## Genotoxicity and Carcinogenicity

Deltamethrin has been extensively tested for its potential to cause genetic mutations and cancer.

Genotoxicity: In a battery of in vitro and in vivo genotoxicity studies, including the Ames test, chromosomal aberration tests, and micronucleus tests, deltamethrin has not shown evidence of mutagenic or genotoxic potential.[\[4\]](#)

Carcinogenicity: Long-term carcinogenicity studies in rats and mice have not demonstrated a carcinogenic potential for deltamethrin.[\[5\]](#) The U.S. Environmental Protection Agency (EPA) has classified deltamethrin as "not likely to be carcinogenic to humans."[\[4\]](#)

## Reproductive and Developmental Toxicity

The effects of deltamethrin on reproduction and development have been investigated in multiple species.

Table 3: Reproductive and Developmental Toxicity of Deltamethrin

Species	Study Type	Dosing Period	NOAEL (Maternal )	NOAEL (Developmental)	Key Developmental Effects at LOAEL	Reference
Rat	Developmental	Gestation Days 7-20	-	5.0 mg/kg/day	No malformations or developmental variations	[1]
Rabbit	Developmental	Gestation Days 6-19	-	100 mg/kg/day	No teratogenic effects	[1]
Rat	Two-Generation Reproduction	-	-	-	Reduced mating success at 1 and 2 mg/kg/day in males	[1]

While no teratogenic effects have been observed, some studies indicate potential effects on male reproductive parameters at higher doses. There is no human data available on the reproductive or developmental effects of deltamethrin.[1]

## Neurotoxicity

The primary target organ for deltamethrin toxicity is the nervous system.

Mechanism of Action: Deltamethrin, a Type II pyrethroid, primarily acts on voltage-gated sodium channels in nerve membranes. It delays the closing of the activation gate, leading to a prolonged influx of sodium ions.[1][6] This results in repetitive nerve signaling, leading to the characteristic signs of neurotoxicity.[6]

Recent studies have also implicated other signaling pathways in deltamethrin-induced neurotoxicity, including the induction of oxidative stress and apoptosis, and the dysregulation of the JAK2/STAT3 and NFAT signaling pathways.[7][8]

Table 4: Neurotoxicity of Deltamethrin

Study Type	Species	Route	NOAEL	Key Effects at LOAEL	Reference
Acute Neurotoxicity	Rat	Oral	1.0 mg/kg/day	Decreased motor activity	[9]
Developmental Neurotoxicity	Rat	Oral	-	Reduced brain weight and behavioral changes at 16.1 mg/kg/day	[7]

## Experimental Protocols

### Acute Oral Toxicity (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of deltamethrin.

Test System: Young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often slightly more sensitive.

Methodology:

- Dosing: A single dose of deltamethrin, dissolved in a suitable vehicle (e.g., corn oil for lipophilic substances or an aqueous suspension), is administered by oral gavage to a small

group of animals (typically 3).

- **Dose Levels:** A stepwise procedure is used. The initial dose is selected based on available data. Subsequent dosing of additional groups at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is determined by the outcome of the previously dosed group.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.

## Subchronic 90-Day Oral Toxicity Study (Following OECD Guideline 408)

**Objective:** To characterize the toxicity profile of deltamethrin following repeated oral administration for 90 days and to determine a NOAEL.

**Test System:** Rodents, typically rats.

**Methodology:**

- **Dosing:** Deltamethrin is administered daily to several groups of animals (at least 10 males and 10 females per group) at three or more dose levels, plus a control group receiving the vehicle only. Administration is typically via the diet, drinking water, or gavage.
- **Observations:**
  - **Clinical:** Daily observations for signs of toxicity and mortality. Weekly detailed clinical examinations.
  - **Body Weight and Food/Water Consumption:** Recorded weekly.
  - **Ophthalmology:** Examination before the start and at the end of the study.
  - **Hematology and Clinical Biochemistry:** Blood samples are collected at termination for analysis of a range of parameters.

- Urinalysis: Conducted at termination.
- Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and a comprehensive set of tissues from control and high-dose groups are examined histopathologically.

## Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

Objective: To assess the potential of deltamethrin to cause adverse effects on the pregnant female and the developing embryo and fetus.

Test System: Typically rats and rabbits.

Methodology:

- Dosing: Deltamethrin is administered daily to pregnant females, typically from implantation to the day before caesarean section, at a minimum of three dose levels plus a control.
- Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
- Uterine and Fetal Examination: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

## Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)

Objective: To evaluate the effects of deltamethrin on male and female reproductive performance and on the growth and development of the offspring over two generations.

Test System: Typically rats.

Methodology:



- Dosing: Deltamethrin is administered continuously in the diet to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing is continued for the first-generation (F1) offspring, which are then mated to produce the second generation (F2).
- Endpoints:
  - Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.
  - Offspring: Viability, sex ratio, body weight, developmental landmarks, and any abnormalities.

## Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

Objective: To assess the mutagenic potential of deltamethrin by its ability to induce reverse mutations in amino-acid dependent strains of *Salmonella typhimurium* and *Escherichia coli*.

Methodology:

- Test System: At least five strains of bacteria (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA) are used.
- Procedure: The test is performed with and without a metabolic activation system (S9 fraction from rat liver).
  - Plate Incorporation Method: The bacterial tester strain, the test substance at various concentrations, and, if required, the S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.
  - Pre-incubation Method: The tester strain, test substance, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.
- Evaluation: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

## In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

**Objective:** To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes of treated animals.

**Test System:** Typically mice or rats.

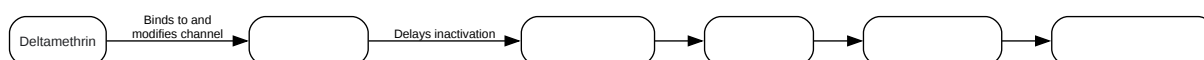
**Methodology:**

- **Dosing:** Animals are exposed to deltamethrin, usually via oral gavage or intraperitoneal injection, at three dose levels.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after treatment.
- **Analysis:** The polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.
- **Evaluation:** A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

## Signaling Pathways and Molecular Mechanisms

### Primary Mechanism: Voltage-Gated Sodium Channels

The principal neurotoxic effect of deltamethrin is mediated through its interaction with voltage-gated sodium channels.

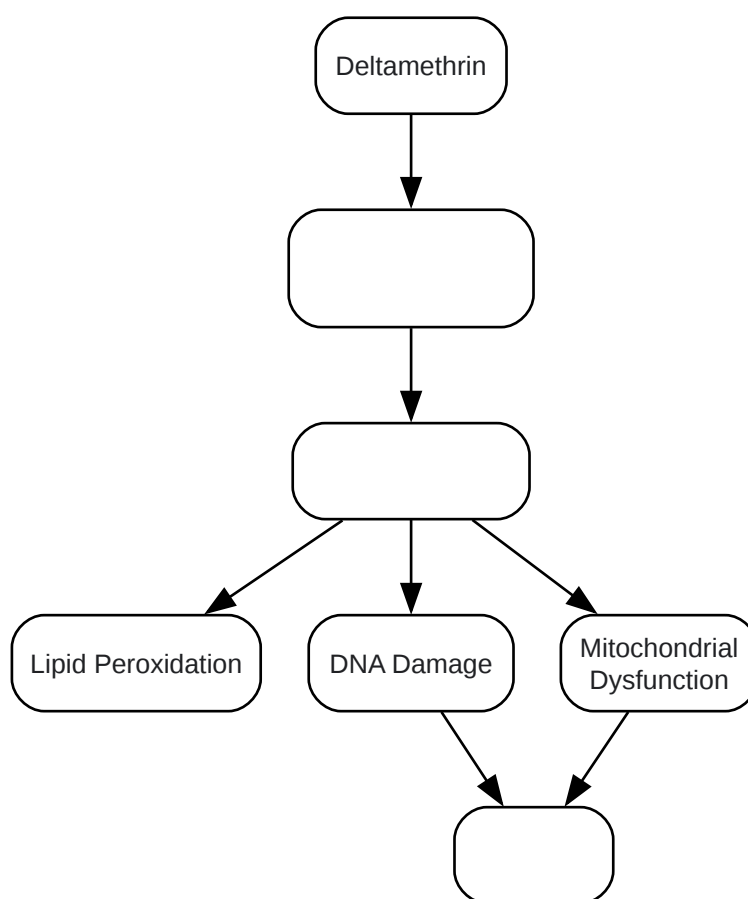


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**Fig. 1:** Deltamethrin's primary mechanism of action on sodium channels.

## Secondary Mechanisms: Oxidative Stress and Apoptosis

Deltamethrin exposure has been shown to induce oxidative stress, leading to cellular damage and apoptosis.

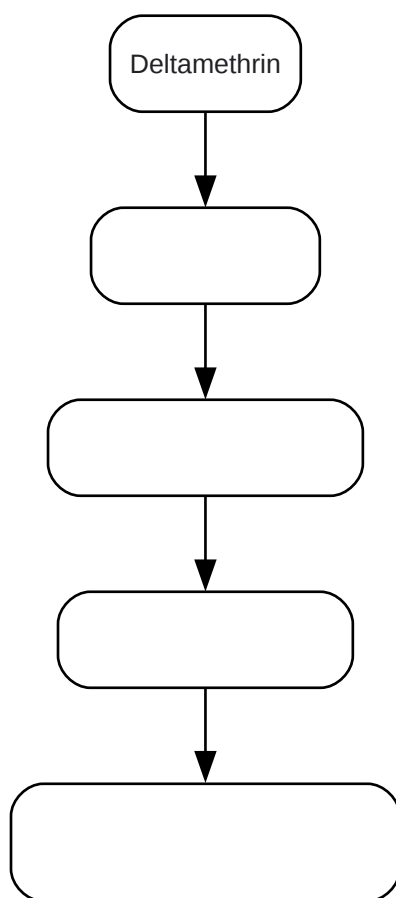


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**Fig. 2:** Deltamethrin-induced oxidative stress and apoptosis pathway.

## JAK2/STAT3 Signaling Pathway

Studies have indicated that deltamethrin can upregulate the JAK2/STAT3 signaling pathway, which is involved in cellular processes like inflammation and cell survival.



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**Fig. 3:** Deltamethrin's effect on the JAK2/STAT3 signaling pathway.

## Safety Assessment and Regulatory Status

Based on the extensive toxicological database, regulatory agencies have established safety benchmarks for deltamethrin. The U.S. EPA has set a chronic Population Adjusted Dose (cPAD) of 0.0033 mg/kg/day.<sup>[1]</sup> The overall assessment indicates that while deltamethrin is highly neurotoxic at acute high doses, the risk to humans from chronic low-level exposure is considered to be low when used according to label directions.

## Conclusion

Deltamethrin possesses a well-characterized toxicological profile. Its primary mode of action is the disruption of sodium channel function in the nervous system. While exhibiting moderate to high acute toxicity, it is not considered to be genotoxic or carcinogenic. Developmental toxicity is observed at doses that also cause maternal toxicity. The establishment of an ADI and other

regulatory benchmarks provides a basis for the safe use of deltamethrin in its various applications. Continued research into the secondary mechanisms of toxicity, such as effects on specific signaling pathways, will further enhance the understanding of its potential health effects. This comprehensive guide serves as a valuable resource for professionals involved in the research, development, and safety assessment of deltamethrin and other pyrethroid insecticides.

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- To cite this document: BenchChem. [Deltamethrin: A Comprehensive Toxicological Profile and Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680161#deltamethrin-toxicology-profile-and-safety-assessment]

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